An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Phenoxyethanol
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Phenoxyethanol
For Researchers, Scientists, and Drug Development Professionals
Phenoxyethanol (2-phenoxyethanol) is a versatile glycol ether widely utilized across pharmaceutical, cosmetic, and industrial applications. Its primary function is as a preservative, owing to its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds.[1][2][3] This guide provides a detailed overview of its chemical properties and the analytical methodologies employed for its structure elucidation, tailored for a technical audience.
Core Chemical and Physical Properties
Phenoxyethanol is a colorless, oily liquid characterized by a faint aromatic or rose-like scent.[4][5] It is chemically stable and compatible with a wide range of other ingredients, making it a popular choice in various formulations.[1][3] Synthetically, it is produced by the reaction of phenol (B47542) with ethylene (B1197577) oxide in an alkaline medium at elevated temperature and pressure.[4][5] It also occurs naturally in green tea.[5]
The key quantitative properties of phenoxyethanol are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol |
| Boiling Point | 245–247 °C |
| Melting Point | 11–14 °C |
| Density | ~1.107 g/mL at 20 °C |
| Solubility in Water | 26-27 g/L at 20 °C |
| pKa | 14.36–15.10 |
Structure Elucidation: A Methodological Overview
The definitive identification and structural confirmation of phenoxyethanol rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.
Experimental Protocols
Below are detailed methodologies for the key experiments used in the structure elucidation of phenoxyethanol.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the phenoxyethanol sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The solvent should contain an internal standard like tetramethylsilane (B1202638) (TMS) for chemical shift calibration (0.00 ppm).[6]
-
Transfer: Transfer the solution to a 5 mm NMR tube, ensuring a minimum solution height of 4 cm.[6]
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.[7]
-
Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-90° pulse angle, 16-32 scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width of -2 to 12 ppm.[6][7]
-
Processing: Apply a Fourier transform to the free induction decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift using the TMS signal.[6]
-
Expected ¹H NMR Signals (in CDCl₃):
-
δ 7.24-7.30 (m, 2H, Ar-H)
-
δ 6.90-6.98 (m, 3H, Ar-H)
-
δ 4.13 (t, 2H, -O-CH₂-)
-
δ 3.96 (t, 2H, -CH₂-OH)
-
δ ~2.5 (br s, 1H, -OH)
-
-
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A higher sample concentration is needed; dissolve 50-100 mg of phenoxyethanol in the chosen deuterated solvent with TMS.[7]
-
Acquisition: Use a proton-decoupled pulse sequence. To ensure quantitative data, use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei).[8] Acquire a sufficient number of scans (e.g., 1024-4096) to achieve a high signal-to-noise ratio over a spectral width of 0-220 ppm.[6]
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing the ¹³C signal of TMS to 0.00 ppm or the residual solvent signal (e.g., CDCl₃ at 77.16 ppm).[6]
-
Expected ¹³C NMR Signals:
-
δ ~158 (Ar C-O)
-
δ ~129 (Ar C-H)
-
δ ~121 (Ar C-H)
-
δ ~114 (Ar C-H)
-
δ ~69 (-O-CH₂)
-
δ ~61 (-CH₂-OH)
-
-
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Neat Liquid Sample Protocol:
-
Sample Preparation: As phenoxyethanol is a liquid, the simplest method is to prepare a neat sample. Place one drop of the liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).[9][10]
-
Film Formation: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin capillary film between the plates.[9][10]
-
Analysis: Mount the plates in the sample holder of an FT-IR spectrometer and acquire the spectrum.[10] A background spectrum of the empty salt plates should be taken first and subtracted from the sample spectrum.
-
Alternative Method (ATR-FTIR): Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation. A drop of the liquid is placed directly onto the ATR crystal, and the spectrum is collected.[11]
-
Expected IR Absorption Bands:
-
~3400 cm⁻¹ (broad, O-H stretch of the alcohol)
-
~3060-3030 cm⁻¹ (C-H stretch, aromatic)
-
~2940-2870 cm⁻¹ (C-H stretch, aliphatic)
-
~1600 & 1500 cm⁻¹ (C=C stretch, aromatic ring)
-
~1240 cm⁻¹ (C-O stretch, aryl ether)
-
~1040 cm⁻¹ (C-O stretch, primary alcohol)
-
-
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, which allows for the calculation of the molecular formula.
-
General Protocol for Small Molecules:
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[12][13]
-
Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is used to generate the molecular ion with minimal fragmentation.[12]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For accurate mass measurement, an internal calibrant or "lock mass" is introduced simultaneously with the sample to correct for any drift in the instrument's mass calibration.[14]
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻ in ESI, or M⁺˙ in other techniques). The exact mass of this ion is used to confirm the elemental composition (C₈H₁₀O₂).
-
Visualized Workflows and Mechanisms
To further elucidate the technical aspects of phenoxyethanol, the following diagrams illustrate key processes from its synthesis to its biological action.
Caption: Synthesis of Phenoxyethanol via Williamson ether synthesis.
Caption: Workflow for the structure elucidation of an organic compound.
Caption: Antimicrobial action of Phenoxyethanol on bacterial cells.[1][2][3]
References
- 1. testinglab.com [testinglab.com]
- 2. Phenoxyethanol | Cosmetic Ingredients Guide [ci.guide]
- 3. Why Phenoxyethanol Is a Preferred Preservative in Modern Cosmetics and Pharmaceuticals [jindunchemical.com]
- 4. puracy.com [puracy.com]
- 5. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. emeraldcloudlab.com [emeraldcloudlab.com]
- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. rsc.org [rsc.org]
